molecular formula C17H19BrN4O2 B2787338 N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-64-1

N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Número de catálogo: B2787338
Número CAS: 1029763-64-1
Peso molecular: 391.269
Clave InChI: FTUTYUHVABBBGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a brominated phenyl group and a substituted pyrimidine scaffold. This compound is structurally related to ligands targeting Formyl Peptide Receptors (FPRs), such as FPR1 and FPR2, which regulate inflammatory responses in human neutrophils .

Propiedades

IUPAC Name

N-(4-bromophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUTYUHVABBBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent under controlled conditions.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a series of reactions starting from readily available precursors such as acetylacetone and guanidine.

    Coupling Reaction: The bromophenyl and pyrimidinyl intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

    Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidinyl or pyrrolidinyl groups.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dehalogenated compound.

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide may have applications in:

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Biological Research: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Materials Science: Exploring its properties as a component in advanced materials or polymers.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Pyridazin-3(2H)-one Derivatives (FPR Ligands)

  • N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide Structural difference: Replaces the pyrimidine ring with a pyridazinone scaffold. Activity: Acts as a potent and specific FPR2 agonist, inducing calcium mobilization and neutrophil chemotaxis . Key advantage: Higher specificity for FPR2 compared to mixed FPR1/FPR2 ligands.

Fluorophenyl/Piperidinyl Analogues

  • N-(4-Bromo-2-Fluorophenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide () Structural difference: Substitutes pyrrolidin-1-yl with piperidin-1-yl (six-membered vs. five-membered ring) and adds a fluorine atom to the phenyl group. Impact: Piperidinyl groups may enhance metabolic stability due to reduced ring strain compared to pyrrolidinyl.

Acetamides with Varied Aromatic Substitutions

  • N-(4-Acetylphenyl)-2-{[6-Methyl-2-(Pyrrolidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide (L868-0128, )
    • Structural difference : Replaces bromine with an acetyl group on the phenyl ring.
    • Impact : The acetyl group introduces polarity, which may alter solubility and pharmacokinetic properties. Molecular weight is reduced (354.41 g/mol vs. 419.32 g/mol for the brominated analogue) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Source
Target Compound C₁₉H₂₃BrN₄O₂ 419.32 4-Bromophenyl, Pyrrolidin-1-yl Hypothesized FPR2 activity
L868-0128 C₁₉H₂₂N₄O₃ 354.41 4-Acetylphenyl, Pyrrolidin-1-yl No direct activity reported
Compound C₁₈H₂₁BrFN₄O₂ 433.29 4-Bromo-2-Fluorophenyl, Piperidin-1-yl Improved metabolic stability
Pyridazinone Analogue () C₂₁H₂₁BrN₄O₃ 465.33 4-Methoxybenzyl, Pyridazinone FPR2-specific agonist (EC₅₀ = 12 nM)

Actividad Biológica

N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, identified by CAS Number 1029763-64-1, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide features a bromophenyl moiety linked to a pyrimidine derivative through an ether bond. Its molecular weight is approximately 391.3 g/mol, which contributes to its solubility and bioavailability characteristics.

Anticonvulsant Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit anticonvulsant properties. A study focused on various N-phenyl derivatives demonstrated that modifications in the molecular structure could enhance their efficacy in animal models of epilepsy . The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Studies on related benzimidazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. These effects are typically mediated through the inhibition of specific kinases involved in inflammatory signaling pathways .

Antioxidant Activity

N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide may possess antioxidant properties as well. Compounds with similar structural features have demonstrated significant free radical scavenging abilities, which can be attributed to their electron-donating capacity . This activity is crucial for mitigating oxidative stress-related cellular damage.

Case Study: Anticonvulsant Screening

A series of N-substituted acetamides were synthesized and evaluated for anticonvulsant activity. The study highlighted that modifications at the pyrimidine ring significantly influenced the anticonvulsant efficacy. For instance, the introduction of a pyrrolidine moiety improved the binding affinity to GABA receptors, leading to enhanced therapeutic outcomes in seizure models .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticonvulsantModulation of GABAergic pathways
Anti-inflammatoryInhibition of TNF-alpha and IL-1 beta
AntioxidantFree radical scavenging

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.